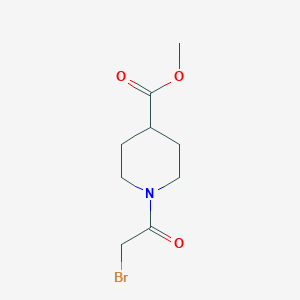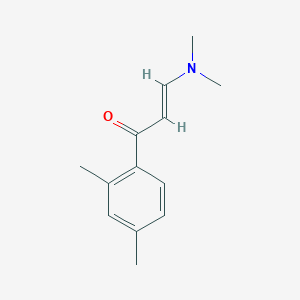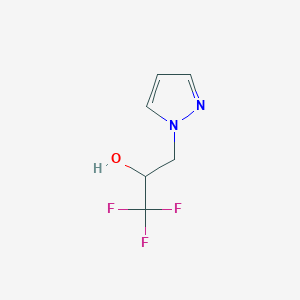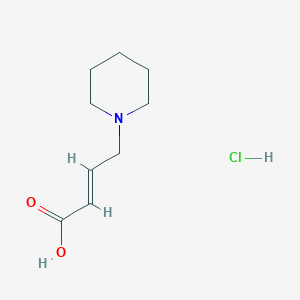
(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride
Descripción general
Descripción
“(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride” is a chemical compound with the CAS Number: 197892-69-6 . It has a molecular weight of 205.68 . The compound is typically stored in an inert atmosphere at room temperature . It is a solid in physical form .
Molecular Structure Analysis
The molecular formula of “(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride” is C9H16ClNO2 . The InChI code for this compound is 1S/C9H15NO2.ClH/c11-9(12)5-4-8-10-6-2-1-3-7-10;/h4-5H,1-3,6-8H2,(H,11,12);1H/b5-4+; . This indicates the structural arrangement of atoms in the molecule and the bonds between them.Physical And Chemical Properties Analysis
“(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride” is a solid at room temperature . It has a molecular weight of 205.68 g/mol . The compound has two hydrogen bond donors and three hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Inhibition of Blood Platelet Aggregation
A derivative of this compound, (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride, was found to inhibit ADP-induced aggregation of blood platelets. This compound was selected from a series of synthesized ethanones and evaluated for its effects in vitro on human blood platelets (Grisar et al., 1976).
Antibacterial Activity
Piperidine derivatives have been synthesized and tested for their antibacterial activities. For example, 1-(4-(4-piperidin-1-yl)phenyl)ethanone and its condensation products exhibited significant antibacterial activity in various studies (Merugu, Ramesh, & Sreenivasulu, 2010), (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis of Nitrogen Heterocycles
The compound has been used in the asymmetric synthesis of unsaturated monocyclic and bicyclic nitrogen heterocycles, proving useful in the formation of unsaturated pyrrolidine and piperidine building blocks (Nomura & Richards, 2009).
Molecular Structure Analysis
The molecular structure of 4-Piperidinecarboxylic acid hydrochloride, a related compound, has been characterized by single crystal X-ray diffraction and other techniques, demonstrating its conformational properties and hydrogen bonding characteristics (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis for Medicinal Chemistry
This compound is also used in the synthesis of various medicinal chemistry compounds. For example, it served as a starting material in the preparation of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, highlighting its versatility in drug development (Rui, 2010).
NMR Spectroscopy and Conformational Analysis
Derivatives of this compound have been synthesized and analyzed using 1H and 13C NMR spectroscopy, aiding in the understanding of their conformational properties and molecular interactions (Jin-hong, 2011).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
(E)-4-piperidin-1-ylbut-2-enoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(12)5-4-8-10-6-2-1-3-7-10;/h4-5H,1-3,6-8H2,(H,11,12);1H/b5-4+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQHWBRYZUFZDY-FXRZFVDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC=CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C/C=C/C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50741411 | |
| Record name | (2E)-4-(Piperidin-1-yl)but-2-enoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50741411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride | |
CAS RN |
221128-49-0, 197892-69-6 | |
| Record name | (2E)-4-(Piperidin-1-yl)but-2-enoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50741411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-piperidinyl)-2-(E)-butenoicacid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

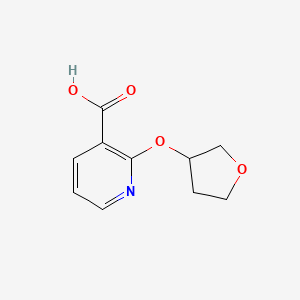
![[2-(Ethylsulfanyl)-5-fluorophenyl]methanamine](/img/structure/B1401158.png)
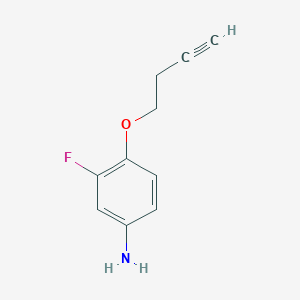

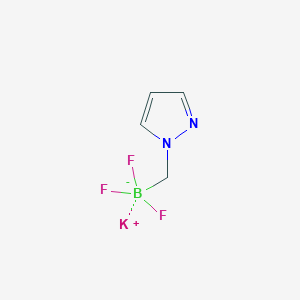

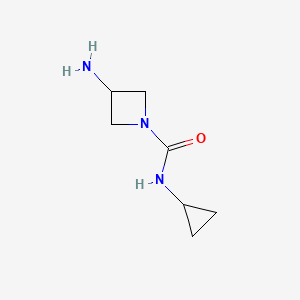
![[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]amine](/img/structure/B1401165.png)
![2-[(Cyclopropylmethyl)(methyl)amino]acetohydrazide](/img/structure/B1401166.png)
![2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1401167.png)
![3-[4-(Methylsulfanyl)phenoxy]azetidine](/img/structure/B1401169.png)
